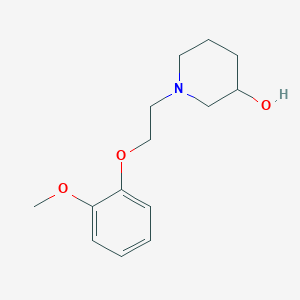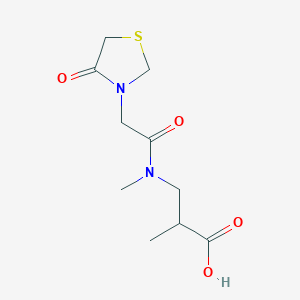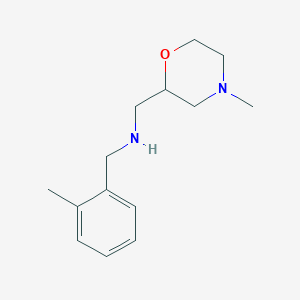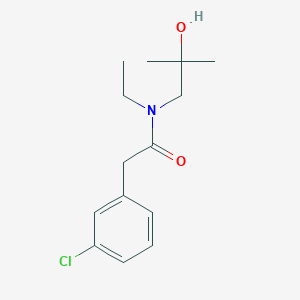
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxy-methylpropyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylamine, ethyl bromide, and 2-hydroxy-2-methylpropylamine.
Formation of Intermediate: The 3-chlorophenylamine is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethyl-3-chlorophenylamine.
Acylation: The intermediate is then acylated with acetic anhydride to form N-ethyl-3-chlorophenylacetamide.
Final Product: The N-ethyl-3-chlorophenylacetamide is reacted with 2-hydroxy-2-methylpropylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production.
化学反応の分析
Types of Reactions
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of 2-(3-chlorophenyl)-N-ethyl-N-(2-oxopropyl)acetamide.
Reduction: Formation of 2-(phenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide.
Substitution: Formation of 2-(3-hydroxyphenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide.
科学的研究の応用
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-(3-chlorophenyl)-N-methyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-ethylpropyl)acetamide
Uniqueness
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-4-16(10-14(2,3)18)13(17)9-11-6-5-7-12(15)8-11/h5-8,18H,4,9-10H2,1-3H3 |
InChIキー |
BCMVHRDJMJIKAI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C)(C)O)C(=O)CC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


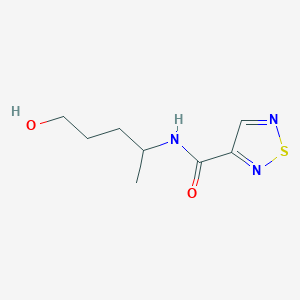

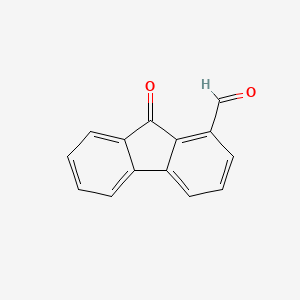

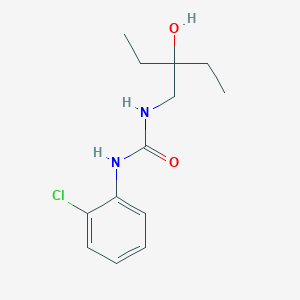
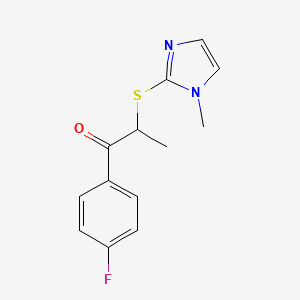
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

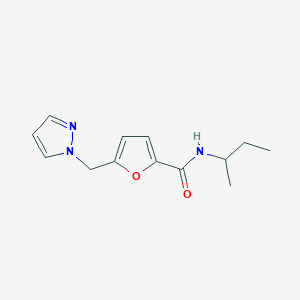
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
